
2H-1,4-Benzothiazine-3-carboxylic acid, 3,4-dihydro-6-((2-amino-2-carboxyethyl)thio)-7-(2-aminoethyl)-5-hydroxy-, (R-(R*,R*))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,4-Benzothiazine-3-carboxylic acid, 3,4-dihydro-6-((2-amino-2-carboxyethyl)thio)-7-(2-aminoethyl)-5-hydroxy-, (R-(R*,R*))- is a complex organic compound belonging to the benzothiazine family. Benzothiazines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzothiazine-3-carboxylic acid derivatives typically involves multi-step organic reactions. Common starting materials include substituted anilines and thioglycolic acid. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to facilitate the formation of the benzothiazine ring.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using automated reactors. The process would include purification steps such as crystallization, distillation, and chromatography to ensure the compound’s purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, benzothiazine derivatives are investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, these compounds are explored for their potential therapeutic effects, including their use as enzyme inhibitors or receptor modulators.
Industry
Industrially, benzothiazine derivatives may be used in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action for benzothiazine derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed therapeutic effects. For example, the compound may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1,4-Benzothiazine-3-carboxylic acid derivatives: Similar in structure but with different substituents.
Benzothiazole derivatives: Differ in the position of the sulfur and nitrogen atoms.
Thiazine derivatives: Similar ring structure but with different heteroatoms.
Uniqueness
The uniqueness of 2H-1,4-Benzothiazine-3-carboxylic acid, 3,4-dihydro-6-((2-amino-2-carboxyethyl)thio)-7-(2-aminoethyl)-5-hydroxy-, (R-(R*,R*))- lies in its specific substituents, which can impart unique biological activities and chemical reactivity compared to other benzothiazine derivatives.
Propriétés
Numéro CAS |
153881-26-6 |
|---|---|
Formule moléculaire |
C14H19N3O5S2 |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
(3R)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-7-(2-aminoethyl)-5-hydroxy-3,4-dihydro-2H-1,4-benzothiazine-3-carboxylic acid |
InChI |
InChI=1S/C14H19N3O5S2/c15-2-1-6-3-9-10(17-8(5-23-9)14(21)22)11(18)12(6)24-4-7(16)13(19)20/h3,7-8,17-18H,1-2,4-5,15-16H2,(H,19,20)(H,21,22)/t7-,8-/m0/s1 |
Clé InChI |
GQEGNWALNHSACE-YUMQZZPRSA-N |
SMILES isomérique |
C1[C@H](NC2=C(S1)C=C(C(=C2O)SC[C@@H](C(=O)O)N)CCN)C(=O)O |
SMILES canonique |
C1C(NC2=C(S1)C=C(C(=C2O)SCC(C(=O)O)N)CCN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



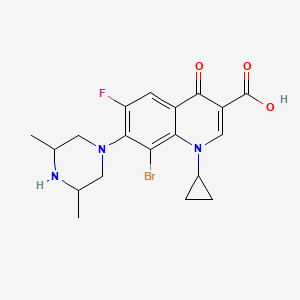
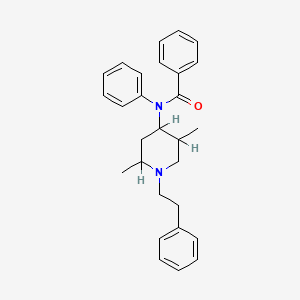
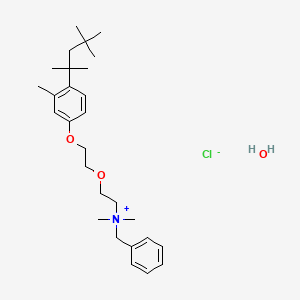

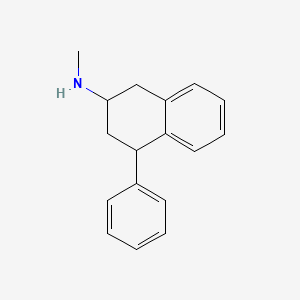

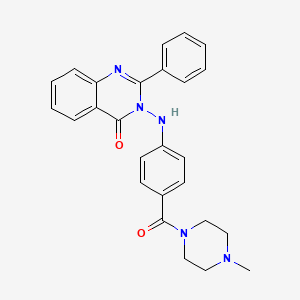
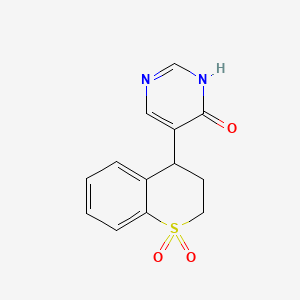
![9-(4-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12725511.png)
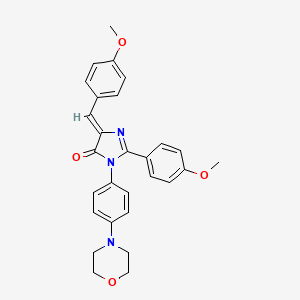
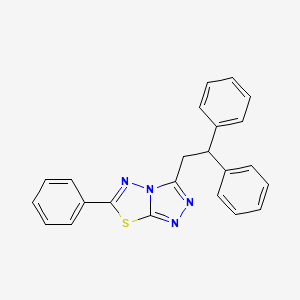
![disodium;4-[[2-[4-[[4-[5-[(4-sulfonatophenyl)carbamoyl]-1H-benzimidazol-2-yl]phenyl]carbamoylamino]phenyl]-1H-benzimidazole-5-carbonyl]amino]benzenesulfonate](/img/structure/B12725523.png)
![2,2-Bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl dioctanoate](/img/structure/B12725527.png)
